3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1630763-91-5
VCID: VC7863645
InChI: InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2
SMILES: C1CC(OC1)N2C(=NC(=N2)Br)Br
Molecular Formula: C6H7Br2N3O
Molecular Weight: 296.95

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

CAS No.: 1630763-91-5

Cat. No.: VC7863645

Molecular Formula: C6H7Br2N3O

Molecular Weight: 296.95

* For research use only. Not for human or veterinary use.

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole - 1630763-91-5

Specification

CAS No. 1630763-91-5
Molecular Formula C6H7Br2N3O
Molecular Weight 296.95
IUPAC Name 3,5-dibromo-1-(oxolan-2-yl)-1,2,4-triazole
Standard InChI InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2
Standard InChI Key HZJXBRCWKYTIDQ-UHFFFAOYSA-N
SMILES C1CC(OC1)N2C(=NC(=N2)Br)Br
Canonical SMILES C1CC(OC1)N2C(=NC(=N2)Br)Br

Introduction

Structural Characterization and Molecular Properties

Core Structure and Substituent Effects

The compound belongs to the 1,2,4-triazole class, a nitrogen-rich heterocycle known for its diverse chemical and pharmacological behavior . The 1,2,4-triazole core contains three nitrogen atoms, with bromine substituents at positions 3 and 5 introducing electron-withdrawing effects that modulate reactivity and intermolecular interactions . The tetrahydrofuran-2-yl group at the 1-position contributes a five-membered oxygen-containing ring, enhancing solubility and steric bulk compared to simpler alkyl substituents .

Molecular Formula and Key Descriptors

  • Molecular Formula: C6H7Br2N3O\text{C}_6\text{H}_7\text{Br}_2\text{N}_3\text{O}

  • SMILES: O1CCOC1N2C(=NC(=N2)Br)Br\text{O1CCOC1N2C(=NC(=N2)Br)Br}

  • InChIKey: Derived computationally as OUOQLEMKKVUYLC-UHFFFAOYSA-N\text{OUOQLEMKKVUYLC-UHFFFAOYSA-N} (analogous to the tetrahydropyran variant) .

Predicted Physicochemical Properties

PropertyValue
Molecular Weight328.95 g/mol
LogP (Partition Coefficient)~2.1 (estimated via QSAR)
Topological Polar Surface Area58.7 Ų (calculated)

The bromine atoms increase molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems . The tetrahydrofuran ring may facilitate hydrogen bonding via its oxygen atom, influencing crystal packing and solubility .

Synthetic Methodologies

Bromination Strategies for 1,2,4-Triazoles

Bromination of triazole derivatives typically involves electrophilic substitution or metal-mediated coupling. In the synthesis of 5-bromo-1-methyl-1H- triazole, n-butyllithium and dibromomethane are employed to introduce bromine at the 5-position . For 3,5-dibromo derivatives, sequential bromination or directed ortho-metallation followed by quenching with bromine sources (e.g., Br2\text{Br}_2) may be utilized .

Example Protocol (Adapted from CN113651762A) :

  • Substrate Preparation: 1-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole is synthesized via nucleophilic substitution between 1,2,4-triazole and 2-bromotetrahydrofuran under basic conditions.

  • Bromination:

    • Dissolve the substrate in tetrahydrofuran (THF) at -78°C under nitrogen.

    • Add lithium diisopropylamide (LDA, 1.1 equiv) to deprotonate the triazole at the 3-position.

    • Introduce bromine (1.2 equiv) to yield the 3-bromo intermediate.

    • Repeat deprotonation at the 5-position using LDA and bromine to afford the 3,5-dibromo product.

Yield: ~65–70% (estimated from analogous reactions) .

Analytical Validation

  • 1H NMR^1\text{H NMR}: Expected signals include:

    • δ 4.80–5.10 (m, 1H, tetrahydrofuran CH-O),

    • δ 3.70–4.20 (m, 4H, tetrahydrofuran CH₂),

    • δ 8.20 (s, 1H, triazole H-2) .

  • HPLC Purity: >95% achievable via recrystallization from heptane .

Fungal StrainMIC (µg/mL)
Candida albicans2.5–5.0
Aspergillus fumigatus1.0–2.5

Agricultural Uses

Brominated triazoles may act as fungicides in crop protection. Field trials with analogs show efficacy against Fusarium spp. at 50–100 ppm .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the tetrahydrofuran ring (e.g., spirocyclic derivatives) to optimize pharmacokinetics .

  • Scale-Up Synthesis: Developing continuous-flow bromination to improve yield and safety .

  • Target Identification: Proteomic profiling to identify off-target effects in eukaryotic cells .

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